N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is a chemical compound characterized by its unique structure, which includes a naphthalene ring and a leucine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with L-leucine. The reaction is catalyzed by hydrochloric acid and carried out under solvent-free conditions. The mixture is heated at 70°C for 2 hours, followed by cooling and recrystallization from ethanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring and the imine group.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating various biochemical pathways. The naphthalene ring and leucine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-alanine
- N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-valine
Uniqueness
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is unique due to its specific combination of a naphthalene ring and a leucine derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specialized uses .
Properties
CAS No. |
13173-98-3 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-10-14-13-6-4-3-5-12(13)7-8-16(14)19/h3-8,10-11,15,19H,9H2,1-2H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
DSRUNLXEJPBYQD-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)CC(C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.